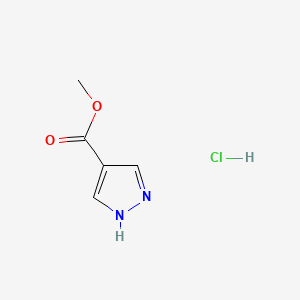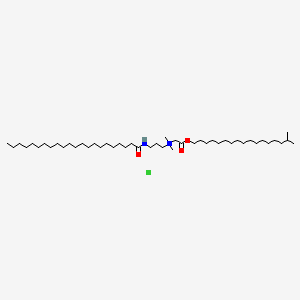
Methyl 1H-pyrazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H-pyrazole-4-carboxylate hydrochloride is a white to off-white crystalline powder that is soluble in water and ethanol . It is a potent inhibitor of the enzyme calmodulin-dependent phosphodiesterase and has been investigated for its potential use as a treatment for various diseases, including cardiovascular and neurological disorders .
Synthesis Analysis
For the synthesis of isomeric methyl 1-aryl-3-hydroxy-1 H -pyrazole-4-carboxylates, a novel two-step synthesis was developed. It comprises acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert -butoxy-bis (dimethylamino)methane .Molecular Structure Analysis
The molecular structure of Methyl 1H-pyrazole-4-carboxylate hydrochloride is represented by the empirical formula C5H6N2O2 . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 (N H derivatives) 1 H -pyrazole-4-carboxylic acid (1), 3 (5)-methyl-1 H -pyrazole-4-carboxylic acid (2) and 3,5-dimethyl-1 H -pyrazole-4-carboxylic acid (3) are discussed based on crystallographic results (two new structures) and solid-state NMR (CPMAS) .Chemical Reactions Analysis
Methyl 1H-pyrazole-4-carboxylate hydrochloride is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
Methyl 1H-pyrazole-4-carboxylate hydrochloride is a solid at room temperature . It is soluble in water and ethanol .Scientific Research Applications
Antituberculosis Activity
Methyl 1H-pyrazole-4-carboxylate hydrochloride has shown promise as an antituberculosis agent. Researchers have investigated its inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s unique structure and reactivity make it an interesting candidate for further exploration in this field .
Antimicrobial Properties
In addition to its antituberculosis activity, Methyl 1H-pyrazole-4-carboxylate hydrochloride exhibits antimicrobial properties. Studies have highlighted its effectiveness against various bacterial and fungal strains. Its mechanism of action involves disrupting essential cellular processes, making it a potential lead compound for novel antimicrobial drug development .
Anti-Inflammatory Potential
Researchers have investigated the anti-inflammatory effects of Methyl 1H-pyrazole-4-carboxylate hydrochloride. By modulating inflammatory pathways, this compound may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Anticancer Activity
The pyrazole scaffold has attracted attention in cancer research. Methyl 1H-pyrazole-4-carboxylate hydrochloride may exhibit anticancer properties by interfering with tumor cell proliferation, angiogenesis, or apoptosis. Further studies are needed to elucidate its specific mechanisms and potential clinical applications .
Antidiabetic Potential
Exploring the role of Methyl 1H-pyrazole-4-carboxylate hydrochloride in managing diabetes is another exciting avenue. Its chemical structure suggests possible interactions with metabolic pathways, insulin signaling, or glucose homeostasis. Researchers aim to harness its antidiabetic effects for therapeutic purposes .
Catalysis and Organic Synthesis
Beyond its biological activities, Methyl 1H-pyrazole-4-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Chemists utilize it for constructing more complex molecules, especially in the design of metal–organic frameworks (MOFs) and other functional materials .
Luminescent Properties
Recent studies have explored the luminescence behavior of pyrazole derivatives. Methyl 1H-pyrazole-4-carboxylate hydrochloride may exhibit interesting photophysical properties, making it relevant for applications in sensors, imaging, or optoelectronic devices .
Safety and Hazards
Methyl 1H-pyrazole-4-carboxylate hydrochloride is classified under GHS07. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Mechanism of Action
Target of Action
Methyl 1H-pyrazole-4-carboxylate hydrochloride is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities It’s worth noting that similar compounds have been found to interact with enzymes such as alcohol dehydrogenase .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes in the biological activities of these targets . For instance, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor, blocking the formation of toxic metabolites .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For instance, some pyrazole derivatives have shown superior antipromastigote activity, being more active than standard drugs .
properties
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-7-3-4;/h2-3H,1H3,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLCZLZCNUMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181997-36-4 |
Source


|
| Record name | methyl 1H-pyrazole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)




![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)

![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)
